3-(Methylsulfinyl)-azetidine HCl
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Overview
Description
3-(Methylsulfinyl)-azetidine HCl is a chemical compound known for its unique properties and potential applications in various fields It is characterized by the presence of a four-membered azetidine ring with a methanesulfinyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfinyl)-azetidine HCl can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been shown to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfinyl)-azetidine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azetidines.
Scientific Research Applications
3-(Methylsulfinyl)-azetidine HCl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Methylsulfinyl)-azetidine HCl involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
3-Methanesulfonylazetidine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-Methylazetidine: Lacks the sulfinyl group, leading to different chemical properties.
3-Azetidinone: Contains a carbonyl group, resulting in distinct reactivity.
Uniqueness: 3-(Methylsulfinyl)-azetidine HCl is unique due to the presence of the sulfinyl group, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methylsulfinylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-7(6)4-2-5-3-4/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJILJXHAHZLBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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